molecular formula C26H23NO6 B3957546 Ethyl methyl 4,4'-(4-oxo-3-phenoxyazetidine-1,2-diyl)dibenzoate

Ethyl methyl 4,4'-(4-oxo-3-phenoxyazetidine-1,2-diyl)dibenzoate

Cat. No.: B3957546
M. Wt: 445.5 g/mol
InChI Key: MIAWUMQLBYYOFV-UHFFFAOYSA-N
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Description

Ethyl methyl 4,4’-(4-oxo-3-phenoxyazetidine-1,2-diyl)dibenzoate is a complex organic compound with a unique structure that includes an azetidine ring, phenoxy groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl methyl 4,4’-(4-oxo-3-phenoxyazetidine-1,2-diyl)dibenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of Phenoxy Groups: The phenoxy groups are introduced via nucleophilic substitution reactions, where phenol derivatives react with the azetidine ring.

    Esterification: The final step involves esterification reactions to introduce the ethyl and methyl ester groups. This can be achieved using reagents like ethyl chloroformate and methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of ethyl methyl 4,4’-(4-oxo-3-phenoxyazetidine-1,2-diyl)dibenzoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl 4,4’-(4-oxo-3-phenoxyazetidine-1,2-diyl)dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl methyl 4,4’-(4-oxo-3-phenoxyazetidine-1,2-diyl)dibenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl methyl 4,4’-(4-oxo-3-phenoxyazetidine-1,2-diyl)dibenzoate involves its interaction with specific molecular targets. The azetidine ring and phenoxy groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl methyl 4,4’-(4-oxo-3-phenoxyazetidine-1,2-diyl)dibenzoate is unique due to its combination of an azetidine ring with phenoxy and ester groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[1-(4-ethoxycarbonylphenyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-3-32-26(30)19-13-15-20(16-14-19)27-22(17-9-11-18(12-10-17)25(29)31-2)23(24(27)28)33-21-7-5-4-6-8-21/h4-16,22-23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAWUMQLBYYOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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